molecular formula C13H16N6O B12631403 3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide

3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide

Cat. No.: B12631403
M. Wt: 272.31 g/mol
InChI Key: GVLQWEVJNGIQDD-UHFFFAOYSA-N
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Description

3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide typically involves the sequential nucleophilic substitution of cyanuric chloride with appropriate nucleophiles The process begins with the reaction of cyanuric chloride with dimethylamine to introduce the dimethylamino groupThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .

Scientific Research Applications

3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its triazine core.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine core is known to interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the triazine core and the benzamide moiety allows for diverse chemical interactions and biological activities, making it a versatile compound in scientific research .

Properties

Molecular Formula

C13H16N6O

Molecular Weight

272.31 g/mol

IUPAC Name

3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide

InChI

InChI=1S/C13H16N6O/c1-14-11(20)9-5-4-6-10(7-9)17-12-15-8-16-13(18-12)19(2)3/h4-8H,1-3H3,(H,14,20)(H,15,16,17,18)

InChI Key

GVLQWEVJNGIQDD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC2=NC(=NC=N2)N(C)C

Origin of Product

United States

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